Product packaging for 3-Formyl-2-iodobenzoic acid(Cat. No.:CAS No. 921620-77-1)

3-Formyl-2-iodobenzoic acid

Cat. No.: B14183173
CAS No.: 921620-77-1
M. Wt: 276.03 g/mol
InChI Key: YISUSKYRZNWKLO-UHFFFAOYSA-N
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Description

3-Formyl-2-iodobenzoic acid is a useful research compound. Its molecular formula is C8H5IO3 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IO3 B14183173 3-Formyl-2-iodobenzoic acid CAS No. 921620-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921620-77-1

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

3-formyl-2-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

YISUSKYRZNWKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)I)C=O

Origin of Product

United States

Transmetalation for Suzuki Coupling or Carbopalladation for Heck Coupling :

In a Suzuki coupling , a boronic acid derivative (R-B(OH)₂), activated by a base, undergoes transmetalation, where the organic group 'R' is transferred to the palladium(II) center, displacing the iodide ligand.

In a Heck coupling , an alkene coordinates to the palladium(II) center, followed by migratory insertion of the aryl group onto the alkene (carbopalladation).

Reductive Elimination:the Final Step is the Reductive Elimination of the Two Organic Groups from the Palladium Center, Forming the New C–c Bond in the Product and Regenerating the Active Pd 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.

Below is a summary of the steps in a hypothetical palladium-catalyzed Suzuki coupling.

Step Description Palladium Oxidation State Change
1. Oxidative Addition3-Formyl-2-iodobenzoic acid reacts with Pd(0)L₂.Pd(0) → Pd(II)
2. TransmetalationThe organoboron compound transfers its organic group to the Pd(II) complex.No change
3. Reductive EliminationThe coupled product is released from the metal center.Pd(II) → Pd(0)

This catalytic cycle illustrates how a small amount of a transition metal can be used to efficiently construct complex molecules from the this compound scaffold. rsc.orgd-nb.info

Ligand Effects on Reactivity and Selectivity

In palladium-catalyzed cross-coupling reactions involving aryl halides like this compound, ligands play a pivotal role in modulating the electronic and steric environment of the metal center. This, in turn, influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact reaction rates, catalyst stability, and the chemo- and regioselectivity of the transformation.

Commonly employed ligands in these reactions include phosphines and N-heterocyclic carbenes (NHCs).

Phosphine (B1218219) Ligands: The electronic and steric properties of phosphine ligands can be readily tuned by modifying the substituents on the phosphorus atom. Electron-rich phosphines, for instance, can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. wikipedia.org The steric bulk of the phosphine ligand is also a critical factor, influencing both the coordination number of the palladium complex and the rate of reductive elimination. Bulky ligands can promote the reductive elimination step, leading to faster product formation and regeneration of the active catalyst. wikipedia.orgresearchgate.net

In the context of Sonogashira coupling reactions, the choice of phosphine ligand can influence the efficiency of the coupling between an aryl halide and a terminal alkyne. While triphenylphosphine (B44618) is a common ligand, the use of bulkier and more electron-rich phosphines can often lead to improved catalytic activity. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands in palladium catalysis. They are typically more electron-donating than most phosphine ligands and form very stable bonds with the metal center. wikipedia.orgwikipedia.org This strong donation enhances the electron density at the palladium, which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides. nih.govnih.gov The steric bulk of NHC ligands can also be modified to influence the outcome of the reaction. In Suzuki-Miyaura cross-coupling reactions, the use of different NHC ligands has been shown to control the chemoselectivity of reactions with substrates bearing multiple halide substituents. nih.gov For a substrate like this compound, where multiple reactive sites exist, the choice between different NHC ligands could potentially direct the coupling to a specific position.

The table below summarizes the general effects of different ligand classes on key steps in palladium-catalyzed cross-coupling reactions.

Ligand TypeKey CharacteristicsEffect on Oxidative AdditionEffect on Reductive Elimination
Monodentate Phosphines e.g., PPh₃, P(t-Bu)₃Electron-donating groups accelerate the reaction.Bulky ligands promote the reaction.
Bidentate Phosphines e.g., dppf, XantphosChelation can stabilize the catalyst.Can influence the geometry of the transition state.
N-Heterocyclic Carbenes (NHCs) e.g., IMes, SIMes, IPrStrong σ-donors, generally accelerate the reaction.Steric bulk can promote the reaction.

Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue in industrial applications of homogeneous catalysis, leading to reduced efficiency and increased costs. In palladium-catalyzed transformations of substrates like this compound, several deactivation pathways can be operative.

Formation of Palladium Black: One of the most common deactivation pathways is the agglomeration of the palladium catalyst into inactive palladium(0) nanoparticles, often referred to as palladium black. chemistryviews.org This can occur when the rate of reductive elimination is slow compared to the rate of catalyst decomposition. The presence of certain ligands can help to stabilize the active mononuclear palladium species and prevent this aggregation.

Ligand Degradation: The ligands themselves can be susceptible to degradation under the reaction conditions. For instance, phosphine ligands can be oxidized, particularly in reactions run under aerobic conditions. chemistryviews.org This degradation alters the electronic and steric properties of the ligand, leading to a loss of catalytic activity.

Substrate/Product Inhibition: In some cases, the starting material, product, or byproducts of the reaction can coordinate to the palladium center and inhibit the catalytic cycle. For nitrogen-rich heterocycles, for example, coordination of the nitrogen atoms to the palladium can lead to catalyst deactivation. researchgate.net With a substrate like this compound, the carboxylic acid or formyl group could potentially coordinate to the palladium center, although this is less common as a primary deactivation pathway compared to aggregation or ligand degradation. In Suzuki-Miyaura reactions, it has been observed that the cross-coupling product can sometimes strongly adsorb to the catalyst, leading to deactivation in subsequent cycles. harvard.edu

Influence of Reaction Conditions: The reaction conditions, including temperature, solvent, and the nature of the base, can also play a significant role in catalyst deactivation. High temperatures can accelerate the rate of catalyst decomposition.

The table below outlines common catalyst deactivation pathways and potential mitigation strategies.

Deactivation PathwayDescriptionPotential Mitigation Strategies
Palladium Black Formation Aggregation of Pd(0) into inactive nanoparticles.Use of strongly coordinating or bulky ligands to stabilize mononuclear species.
Oxidative Ligand Degradation Oxidation of phosphine or other sensitive ligands.Use of air-stable ligands (e.g., NHCs), running reactions under inert atmosphere.
Product Inhibition Strong coordination of the product to the catalyst, blocking active sites.Thorough washing of the catalyst in recycling protocols.
Formation of Inactive Dimers Formation of unreactive bridged palladium dimers.Judicious choice of ligands and reaction conditions to favor the monomeric active species.

Mechanistic Investigations of 3 Formyl 2 Iodobenzoic Acid Transformations

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for transformations involving 3-formyl-2-iodobenzoic acid hinges on identifying key transient species and understanding the fundamental electronic processes that drive the reaction forward.

In the transformations of this compound, several types of intermediates can be proposed based on the reaction conditions. The formyl group can react with amines to form imine intermediates, while the carbon-iodine bond is susceptible to cleavage, leading to radical or organometallic species.

In multicomponent reactions, the initial step often involves the formation of an imine or iminium ion from the aldehyde functionality. For instance, in a reaction with a primary amine, the formyl group of this compound would form a Schiff base (an N-substituted imine). This intermediate activates the molecule for subsequent intramolecular or intermolecular reactions. beilstein-journals.org Similarly, in reactions involving enolizable ketones, a Mannich-type reaction can occur where the intermediate imine is attacked by the enol or enolate. beilstein-journals.org

In metal-catalyzed reactions, the primary intermediate results from the interaction of the C–I bond with the metal center. For palladium-catalyzed cross-coupling reactions, an oxidative addition of the C–I bond to a low-valent palladium species (e.g., Pd(0)) would form a Pd(II) aryl-iodide intermediate. This organopalladium complex is central to the catalytic cycle. rsc.org

Radical reactions, particularly those initiated by single electron transfer, would generate an aryl radical intermediate at the C2 position following the cleavage of the C–I bond. d-nb.info This highly reactive species can then participate in cyclization or intermolecular addition steps.

A summary of plausible intermediates is presented below.

Intermediate Type Precursor Functional Group Reaction Class Plausible Structure
Iminium IonFormylCondensation with aminesAromatic ring with a -CH=N⁺R₂ side chain
Aryl RadicalIodoRadical reactions (SET)Radical centered on the C2 carbon
Organopalladium(II) ComplexIodoPalladium-catalyzed cross-couplingAromatic ring with a -Pd(II)-I L₂ side chain
AryneIodo, Carboxylic AcidBase-induced eliminationA triple bond between C2 and C3 of the ring

The reactivity of this compound can be channeled through several distinct pathways depending on the reagents and conditions employed.

Single Electron Transfer (SET) Pathway: Hypervalent iodine reagents, which are oxidized forms of iodoarenes, are known to initiate reactions via SET mechanisms. baranlab.orgorientjchem.org It is plausible that under certain oxidative conditions, transformations involving this compound could proceed through a similar pathway. An SET from an electron-rich species to an activated iodine center (or from the iodoarene itself to a strong oxidant) could generate a radical cation. baranlab.org This process is particularly relevant in oxidations of adjacent benzylic positions or in the dehydrogenation of carbonyl compounds, though less directly applicable to the ground state of this compound without an external oxidant. The generation of an aryl radical from the C-I bond via SET is a key step in base-promoted homolytic aromatic substitution reactions. acs.org

Radical Pathways: Beyond SET, aryl radicals can be generated from the C-I bond through thermal or photochemical initiation, or via interaction with a radical initiator. In a proposed mechanism for a three-component reaction, an aryl radical generated from an aryl iodide can cyclize intramolecularly, creating a new cyclic radical that is then trapped. d-nb.info This type of radical cyclization is a plausible pathway for this compound derivatives.

Ionic Pathways: More common are ionic pathways, particularly in multicomponent reactions. One proposed mechanism for the formation of isoindolinones from 2-formylbenzoic acid (a close analog) involves the initial formation of an imine with an amine, followed by a nucleophilic attack from a 1,3-dicarbonyl compound and a final intramolecular cyclization. beilstein-journals.org An alternative pathway suggests an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the amine and subsequent cyclization.

Aryne Pathway: The ortho-disposed iodo and carboxylate groups could potentially generate a highly reactive aryne intermediate upon treatment with a strong base. The aryne could then be trapped by various nucleophiles or participate in cycloaddition reactions, providing a pathway to diverse molecular scaffolds. beilstein-journals.orgnih.gov

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies on this compound are not extensively reported in the literature. However, the principles of chemical kinetics can be applied to understand and predict its reaction behavior.

To determine the rate law for a transformation of this compound, one would typically employ the method of initial rates. libretexts.org This involves running a series of experiments where the initial concentration of each reactant is varied systematically while keeping others constant, and measuring the initial reaction rate.

For a hypothetical reaction: A (this compound) + B → Products

The rate law would be expressed as: Rate = k[A]ˣ[B]ʸ

where k is the rate constant, and x and y are the orders of reaction with respect to reactants A and B.

Example Data for a Hypothetical Reaction [this compound]₀ (M) [Reactant B]₀ (M) Initial Rate (M/s)
Experiment 10.0100.0102.0 x 10⁻⁵
Experiment 20.0200.0104.0 x 10⁻⁵
Experiment 30.0100.0208.0 x 10⁻⁵

From this hypothetical data, the reaction would be determined to be first order in this compound and second order in reactant B.

The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the rate constant, k. This relationship is described by the Arrhenius equation:

k = Ae⁻ᴱᵃ/ᴿᵀ

By measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the resulting line (Slope = -Ea/R).

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the Eyring equation, which provides deeper insight into the transition state of the reaction. While specific values for this compound are not available, typical activation energies for C-C coupling reactions catalyzed by palladium range from 15 to 30 kcal/mol.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated transformations, particularly those catalyzed by palladium or copper, are common for aryl iodides. rsc.org A plausible catalytic cycle for a palladium-catalyzed coupling reaction (e.g., Suzuki or Heck reaction) involving this compound would involve several key steps.

Computational and Theoretical Studies on 3 Formyl 2 Iodobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems, making it highly suitable for studying organic molecules. orientjchem.org DFT methods, such as the widely used B3LYP functional, provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and various electronic properties. orientjchem.orgmdpi.com

The electronic structure of 3-Formyl-2-iodobenzoic acid is characterized by the interplay of its three functional groups: the carboxylic acid, the formyl group, and the iodine atom, all attached to a benzene (B151609) ring. DFT calculations can elucidate the distribution of electron density, molecular electrostatic potential, and the nature of its frontier molecular orbitals (HOMO and LUMO).

Studies on the related compound, 2-iodobenzoic acid, have shown that the orientation of the carboxyl group relative to the bulky iodine atom significantly influences the molecule's planarity and electronic properties. researchgate.net In its neutral state, 2-iodobenzoic acid is non-planar, but its radical cation becomes planar, which enhances conjugation. researchgate.net For this compound, the addition of an electron-withdrawing formyl group is expected to further influence the electronic landscape. The formyl and carboxyl groups withdraw electron density from the aromatic ring, while the iodine atom also acts as an electron-withdrawing group via induction, but can be a weak pi-donor.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

HOMO : The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and where nucleophilic attack is likely to occur from.

LUMO : The energy and distribution of the LUMO reflect the molecule's ability to accept electrons and where electrophilic attack is likely to occur to.

DFT calculations would likely show the LUMO localized over the carbonyl carbons of the formyl and carboxylic acid groups and the aromatic ring, indicating these as sites for nucleophilic attack. The HOMO would be distributed across the aromatic ring and the iodine atom. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

DFT calculations are instrumental in modeling reaction mechanisms, allowing for the characterization of transition states and the determination of activation energies. This provides a detailed picture of how a reaction proceeds from reactants to products. For this compound, several reaction types can be modeled:

Nucleophilic Addition to the Formyl Group : The reaction of the aldehyde with a nucleophile, such as an amine to form an imine, can be modeled. DFT would help identify the transition state for the nucleophilic attack and the subsequent dehydration step, revealing the reaction's energy profile. rsc.org

Palladium-Catalyzed Cross-Coupling : The iodine atom is a handle for transition-metal-catalyzed reactions like Suzuki or Sonogashira couplings. acs.orgacs.org Theoretical modeling can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, and characterize the geometry and energy of the transition states involved.

Intramolecular Cyclization : Reactions involving the formyl and carboxylic acid groups can lead to the formation of new heterocyclic structures. For instance, in the presence of an amine and an alkyne, derivatives of 2-formylbenzoic acid can undergo multicomponent reactions to form isoindolinones. rsc.orgbeilstein-journals.org Computational modeling can map out the reaction pathway, comparing different potential mechanisms, such as the initial formation of an iminium ion followed by cyclization. acs.org

Mechanistic investigations into the oxidation of related iodobenzoic acids have suggested pathways involving single electron transfer (SET) to form radical cations, which then undergo further reactions. baranlab.org Similar computational studies on this compound could predict the feasibility of such radical-based pathways.

By analyzing the electronic structure and modeling reaction pathways, DFT can predict various aspects of reactivity:

Reactivity : The dual functionality of this compound allows for selective reactions. The formyl group is susceptible to condensation reactions, while the carbon-iodine bond is reactive in cross-coupling reactions. Computational models can predict which functional group will react under specific conditions by comparing the activation barriers for competing reaction pathways.

Regioselectivity : In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming group. DFT calculations of electrostatic potential maps and Fukui functions can predict the most likely sites for electrophilic or nucleophilic attack on the ring. The reactivity of hypervalent iodine reagents derived from 2-iodobenzoic acid has been shown to exhibit distinct regioselectivity. chemicalbook.com

Stereoselectivity : For reactions that can produce stereoisomers, computational modeling can predict the favored product by comparing the energies of the different transition states leading to each isomer. researchgate.net For example, in the reduction of the formyl group using a chiral reducing agent, DFT can help rationalize the observed enantiomeric excess by modeling the diastereomeric transition states.

Conformational Analysis and Energetics

The presence of three bulky and polar substituents on the benzene ring leads to significant steric hindrance, resulting in multiple possible conformations (rotational isomers) for this compound. These arise from the rotation around the C-C bonds connecting the formyl and carboxyl groups to the ring.

A detailed computational study on the parent compound, 2-iodobenzoic acid, using DFT methods identified four stable conformers. researchgate.net The relative stability of these conformers is determined by a delicate balance of steric repulsion between the iodine and the carboxyl group and potential weak intramolecular interactions. The most stable conformer of 2-iodobenzoic acid is non-planar, with the carboxyl group twisted out of the plane of the benzene ring. researchgate.net

For this compound, the conformational landscape is more complex due to the additional rotation of the formyl group. The primary rotational isomers would involve different relative orientations of the C=O and O-H bonds of the carboxyl group, and the C=O bond of the formyl group. DFT calculations can be used to locate all the energy minima on the potential energy surface corresponding to stable conformers and to calculate their relative energies (e.g., Gibbs free energy) to determine their equilibrium populations at a given temperature.

Table 1: Calculated Relative Gibbs Free Energies for Conformers of the Model Compound 2-Iodobenzoic Acid

ConformerDescription (Relative Orientation of COOH to Iodine)Relative Gibbs Free Energy (kJ mol⁻¹)Reference
2-IBA-Asyn-COOH, anti-C=O to I0.0 researchgate.net
2-IBA-Banti-COOH, anti-C=O to I4.8 researchgate.net
2-IBA-Csyn-COOH, syn-C=O to I14.0 researchgate.net
2-IBA-Danti-COOH, syn-C=O to I15.4 researchgate.net

This table shows data for the related compound 2-iodobenzoic acid as a model. The conformers of this compound would exhibit additional complexity due to the rotation of the formyl group.

Intermolecular Interactions and Solvent Effects on Reactivity

The chemical behavior of this compound is significantly influenced by its interactions with itself and with solvent molecules. libretexts.org The molecule possesses several sites capable of forming intermolecular interactions:

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This allows the molecule to form strong dimeric structures in the solid state and in non-polar solvents, a characteristic feature of carboxylic acids. researchgate.net

Dipole-Dipole Interactions : The polar C=O bonds in both the formyl and carboxyl groups, as well as the C-I bond, create significant molecular dipoles, leading to dipole-dipole interactions.

Halogen Bonding : The iodine atom can act as a halogen bond donor, interacting with Lewis bases (electron donors).

The choice of solvent has a profound impact on reactivity. libretexts.org

Polar Protic Solvents (e.g., water, ethanol) : These solvents can engage in hydrogen bonding with the solute, stabilizing charged intermediates and transition states. They can solvate the carboxylic acid group, potentially breaking up the hydrogen-bonded dimers.

Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents can solvate cations well and can influence reaction rates by interacting with polar functional groups. Many reactions involving iodobenzoic acid derivatives are performed in DMSO due to solubility and its ability to mediate certain oxidative processes. baranlab.orgfrontiersin.org

Non-Polar Solvents (e.g., toluene, hexane) : In these solvents, solute-solute interactions, like the formation of carboxylic acid dimers, may become more dominant. libretexts.org The solubility of the polar this compound would be limited in such solvents.

Computational models, such as implicit solvent models (e.g., PCM) or explicit solvent models (Quantum Mechanics/Molecular Mechanics - QM/MM), can be used to simulate the effect of the solvent on conformational equilibria and reaction energy barriers, providing a more accurate prediction of chemical behavior in solution.

Applications of 3 Formyl 2 Iodobenzoic Acid As a Synthetic Building Block

Synthesis of Diverse Heterocyclic Scaffolds

The unique arrangement of reactive sites on 3-Formyl-2-iodobenzoic acid facilitates its use in the synthesis of a multitude of heterocyclic compounds. The aldehyde and carboxylic acid groups can participate in condensation and cyclization reactions, while the iodine atom serves as a handle for metal-catalyzed cross-coupling reactions or can be transformed into other functional groups.

This compound is a key precursor for the synthesis of isoindolinones, a core structure in many biologically active compounds and natural products. nih.govnih.gov The presence of the aldehyde and carboxylic acid functionalities allows for their participation in multicomponent reactions (MCRs) to build the lactam ring. nih.gov

One prominent method involves the Ugi three-component reaction, where 2-formylbenzoic acid (a related precursor) reacts with amines and isocyanides to generate highly functionalized isoindolinones. nih.govbeilstein-journals.org For instance, the reaction of 2-formylbenzoic acid with diamines and two equivalents of an isocyanide can produce complex structures like tetrahydrodiisoindoloquinoxalinecarboxamides. nih.govbeilstein-journals.org Another approach is the Mannich/lactamization reaction, where the formylbenzoic acid, an amine, and a ketone or other carbon nucleophile combine to form 3-substituted isoindolinones. nih.govbeilstein-journals.org These reactions can proceed under catalyst-free conditions or be promoted by acids like p-toluenesulfonic acid. nih.govbeilstein-journals.org

The versatility of this building block is further demonstrated in copper-catalyzed three-component reactions with amines and terminal alkynes, yielding propargylisoindolinones. nih.gov The reaction mechanism likely involves the formation of an imine from the formyl group and the amine, followed by the addition of a copper acetylide and subsequent cyclization to form the lactam. nih.govbeilstein-journals.org

Table 1: Examples of Isoindolinone Synthesis via Multicomponent Reactions
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Ugi Reaction2-Formylbenzoic acid, Diamines, IsocyanidesMethanol, Room TemperatureTetrahydrodiisoindoloquinoxalinecarboxamides nih.govbeilstein-journals.org
Mannich/Lactamization2-Formylbenzoic acid, Amines, KetonesCatalyst-free or p-TSA3-Substituted Isoindolinones nih.govbeilstein-journals.org
Copper-Catalyzed MCRFormylbenzoate, Amines, Terminal AlkynesCopper catalystPropargylisoindolinones nih.gov
Mannich/LactamizationFormylbenzoic acid, Amines, Fluorinated Silyl EthersIndium catalyst3-Difluoroalkylisoindolinones nih.govbeilstein-journals.org

The synthesis of isocoumarins, another important class of biologically active compounds, can be efficiently achieved using precursors like this compound. nih.govchemicalbook.com The reaction of o-iodobenzoic acid with terminal acetylenes in the presence of a palladium catalyst and zinc chloride is a well-established method for producing 3-substituted isocoumarins. researchgate.net This approach highlights the utility of the iodine substituent in facilitating C-C bond formation via Sonogashira-type coupling followed by intramolecular cyclization.

Alternatively, the formyl and carboxyl groups can be utilized in metal-free domino reactions. nih.gov A notable example is the Passerini three-component reaction combined with an aldol (B89426) condensation. nih.gov In this sequence, 2-formylbenzoic acid, an isocyanide, and an arylglyoxal react to form different substituted isocoumarin (B1212949) derivatives, with the specific product often depending on the solvent used. nih.gov This one-pot method allows for the simultaneous formation of C–O and C–C bonds under mild conditions. nih.gov Another strategy involves the acid-catalyzed recyclization of 2-(2-carboxybenzyl)furans, which are synthesized from 2-formylbenzoic acids and 2-alkylfurans, to yield 3-(3-oxoalkyl)isocoumarins. tandfonline.com

Table 2: Synthetic Routes to Isocoumarins
Starting MaterialReagentsKey TransformationProductReference
o-Iodobenzoic acidTerminal Acetylenes, Pd(PPh3)4, Et3N, ZnCl2Palladium-catalyzed coupling/cyclization3-Substituted Isocoumarins researchgate.net
2-Formylbenzoic acidIsocyanides, ArylglyoxalsPasserini reaction/Aldol condensationSubstituted Isocoumarins nih.gov
2-Formylbenzoic acid2-Alkylfurans, Acid catalystFuran addition and recyclization3-(3-Oxoalkyl)isocoumarins tandfonline.com

The carbon-iodine bond in this compound is a key feature for its derivatization into indole (B1671886) and benzofuran (B130515) scaffolds. chemicalbook.com These heterocycles are fundamental cores in pharmaceuticals and natural products. beilstein-journals.org The typical strategy involves a cascade Sonogashira alkynylation followed by a cyclization sequence. beilstein-journals.org To synthesize indoles, a derivative of this compound would first be converted to a 2-iodoaniline (B362364) derivative. This intermediate can then react with a terminal alkyne in the presence of a palladium and copper catalyst system. beilstein-journals.org The initial cross-coupling is followed by an intramolecular cyclization of the resulting alkyne onto the amine to form the indole ring. beilstein-journals.org

A similar pathway leads to benzofurans. In this case, the starting material would be a 2-iodophenol (B132878) derivative, which can be accessed from the parent benzoic acid. The Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization onto the hydroxyl group, affords the benzofuran structure. beilstein-journals.org These reactions can be performed using heterogeneous catalysts in environmentally benign solvents like water, making the process more sustainable. beilstein-journals.org

The strategic placement of functional groups in this compound allows it to be a starting point for the synthesis of complex, fused polycyclic systems. The initial products formed from multicomponent reactions can contain functionalities that are poised for subsequent cyclizations.

For example, isoindolinone derivatives prepared from Ugi reactions can be subjected to additional cyclization steps. An isoindolinone bearing a propargylamine (B41283) substituent, synthesized from a three-component reaction, can undergo a further cyclization to create a pyrazinoisoindoledione derivative. nih.govbeilstein-journals.org Similarly, Ugi-type reactions involving 2-formylbenzoic acid and diamines can lead to the formation of fused systems like tetrahydrodiisoindoloquinoxalinecarboxamides. nih.govbeilstein-journals.org

Furthermore, tandem reactions initiated by oxidants like Dess-Martin periodinane (DMP) on anilide derivatives (which can be formed from the benzoic acid) can generate reactive o-imidoquinone intermediates. scripps.edu These intermediates can undergo intramolecular hetero-Diels-Alder reactions or other cascade annulations to construct a variety of complex polycyclic frameworks, including those based on the phenoxazine (B87303) scaffold. scripps.edu

Role in Multicomponent Reaction Development and Scope Expansion

This compound and its close analogs are ideal substrates for the development and expansion of multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes that combine three or more reactants in a single step to create complex products, minimizing waste and saving time. beilstein-journals.org The presence of multiple, orthogonally reactive functional groups—aldehyde, carboxylic acid, and the carbon-iodine bond—allows this building block to participate in a wide range of MCRs. nih.govbeilstein-journals.org

Its use has been pivotal in expanding the scope of known MCRs like the Ugi and Mannich reactions. nih.govbeilstein-journals.org By incorporating this building block, chemists can access libraries of highly substituted and complex heterocyclic compounds, such as isoindolinones, that would be difficult to synthesize using traditional methods. nih.govbeilstein-journals.orgresearchgate.net For example, the three-component reaction of 2-formylbenzoic acid, amines, and 1,3-dicarbonyl compounds has been developed to produce a variety of lactam derivatives with good yields. beilstein-journals.org These reactions showcase how the bifunctional nature of the aldehyde and carboxylic acid groups drives the formation of the heterocyclic core in a single, efficient step. beilstein-journals.orgresearchgate.net The iodine atom provides an additional site for post-MCR modification, further expanding the structural diversity achievable from a single reaction.

Precursor for Complex Molecular Architectures (e.g., Natural Product Synthesis Intermediates)

The utility of this compound extends to the synthesis of complex molecular architectures, including intermediates for natural products. scripps.edu The hypervalent iodine reagent Dess-Martin periodinane (DMP), a mild and selective oxidizing agent, is synthesized from 2-iodoxybenzoic acid (IBX), which itself is prepared by the oxidation of 2-iodobenzoic acid. scripps.edufrontiersin.orgehu.eus DMP has been instrumental in the total synthesis of natural products like epoxyquinomycin B and BE-10988. scripps.edu

In the synthesis of BE-10988, a key step involves the DMP-mediated oxidation of a complex thiazole-substituted indole to form an indole-quinone intermediate. scripps.edu This demonstrates how a simple functionalized benzoic acid can serve as the foundational starting material for a reagent that enables critical transformations in the assembly of a complex natural product. The journey from 2-iodobenzoic acid to DMP and its subsequent application highlights the enabling role of such building blocks in accessing intricate molecular frameworks that are of significant biological interest. scripps.edu

Design and Synthesis of Functional Organic Materials Precursors

The unique combination of reactive sites on This compound allows for a range of chemical transformations, making it a valuable precursor for creating complex molecules tailored for specific functions in materials science. These functions include roles in the formation of porous crystalline materials like metal-organic frameworks (MOFs), conjugated polymers, and specialized macrocycles.

The carboxylic acid group provides a primary site for anchoring the molecule to metal centers, a fundamental interaction in the synthesis of MOFs and other coordination polymers. The formyl group and the iodine atom, on the other hand, offer orthogonal reaction pathways for further functionalization or polymerization.

The potential synthetic pathways utilizing the key functional groups of This compound for the creation of material precursors are summarized in the table below.

Functional GroupReaction TypePotential Precursor/Material
Carboxylic Acid Coordination with metal ionsLinkers for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Esterification/AmidationFunctionalized monomer units for polyesters or polyamides
Formyl Group Schiff Base CondensationImine-linked polymers and macrocycles; can be reduced to stable amine linkages
Knoevenagel/Wittig ReactionsPrecursors for conjugated systems with extended π-conjugation
Oxidation/ReductionConversion to a second carboxylic acid or a hydroxymethyl group for polyester (B1180765) synthesis
Iodo Group Suzuki CouplingBi-aryl compounds for liquid crystals or as building blocks for conjugated polymers
Sonogashira CouplingAryl-alkyne precursors for carbon-rich materials and conjugated polymers
Heck CouplingStilbene-type structures for optoelectronic materials
Buchwald-Hartwig AminationN-arylated compounds for hole-transporting materials

The utility of related isomers, such as 4-Formyl-2-iodobenzoic acid , in coordination chemistry highlights the potential of this class of compounds. vulcanchem.com For instance, the carboxylic acid can coordinate with metal ions to form porous frameworks, while the formyl group remains available for post-synthetic modification, allowing for the tuning of the material's properties after its initial formation.

Similarly, the iodo group is a key player in modern cross-coupling chemistry. Its presence allows for the programmed construction of complex architectures through reactions like the Suzuki or Sonogashira coupling. This is particularly valuable in the synthesis of conjugated polymers, where the electronic and photophysical properties are highly dependent on the molecular structure. A hypothetical synthetic route could involve a Sonogashira coupling of This compound with a terminal alkyne, followed by polymerization through the carboxylic acid and formyl groups, to create a multifunctional, conjugated polymer.

Advanced Analytical Techniques for Structural Elucidation and Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. uea.ac.uk This accuracy allows for the determination of the exact molecular formula, a critical piece of data for confirming a compound's identity. core.ac.uk For 3-Formyl-2-iodobenzoic acid (C₈H₅IO₃), the calculated monoisotopic mass is 275.9281 g/mol . HRMS would be used to verify that the experimental mass matches this theoretical value, ruling out other possible elemental compositions.

Furthermore, HRMS can be used to analyze the fragmentation patterns of the molecule. mdpi.com By inducing fragmentation and analyzing the exact masses of the resulting ions, one can deduce the structure of the parent molecule. researchgate.net Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals.

Table 2: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Neutral Loss Formula of Fragment Predicted Exact Mass (m/z)
[M - H₂O]⁺H₂OC₈H₃IO₂257.9176
[M - CHO]⁺CHOC₇H₄IO₂246.9203
[M - COOH]⁺COOHC₇H₄IO230.9254
[M - I]⁺IC₈H₅O₃149.0239

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. epfl.ch The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for identifying which functional groups are present in a molecule.

For this compound, the IR spectrum would show several distinct and informative absorption bands:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band typically in the range of 2500–3300 cm⁻¹, resulting from the hydrogen-bonded O-H group.

Aldehyde C-H Stretch: Two weak but sharp peaks are often observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretches: Two strong, sharp peaks in the carbonyl region. The carboxylic acid C=O stretch would appear around 1700–1725 cm⁻¹, while the aldehyde C=O stretch would be at a slightly different frequency, typically 1680–1700 cm⁻¹, due to its electronic environment.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region.

C-O Stretch: A medium intensity band for the carboxylic acid C-O bond, usually found between 1210–1320 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
AldehydeC-H Stretch2820-2880 & 2720-2780Weak to Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
AldehydeC=O Stretch1680 - 1700Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution and MS gives the formula and fragmentation, X-ray diffraction provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state. researchgate.net This technique is considered the gold standard for structural determination of crystalline compounds. preprints.org

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map of the molecule, from which the precise position of each atom can be determined.

The data obtained from single-crystal X-ray diffraction provide:

Unambiguous Connectivity: It confirms the bonding arrangement of all atoms, verifying the substitution pattern on the benzene (B151609) ring.

Precise Bond Lengths and Angles: It measures the exact distances between bonded atoms and the angles between bonds with very high precision.

Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state, including the planarity of the aromatic ring and the orientation of the carboxyl and formyl substituents relative to the ring.

Intermolecular Interactions: It provides a clear picture of how the molecules pack together in the crystal lattice. For this compound, this would reveal the hydrogen bonding interactions between the carboxylic acid groups, which often form dimers in the solid state.

Since this compound is an achiral molecule, the concept of absolute configuration does not apply. However, the technique provides an unequivocal confirmation of the compound's constitution and solid-state conformation. preprints.org

Future Research Directions and Perspectives for 3 Formyl 2 Iodobenzoic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary objective for future research is the development of greener and more efficient methods for both the synthesis of 3-Formyl-2-iodobenzoic acid and its subsequent transformations. Current synthetic routes often rely on classical multi-step procedures which may generate significant waste. Future endeavors should focus on minimizing environmental impact and maximizing resource efficiency.

One promising avenue is the exploration of electrochemical methods. For instance, the electrochemical oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX) at a boron-doped diamond anode has been demonstrated as a green and efficient process. imperial.ac.uk Investigating similar electrochemical approaches for the functionalization of the 2-iodobenzoic acid scaffold to introduce the 3-formyl group could provide a more sustainable synthetic route.

Furthermore, a key principle of atom economy is the incorporation of all or most atoms from the reactants into the final product. In many reactions involving organoiodine compounds, the iodine-containing fragment is discarded as a byproduct. beilstein-journals.org A significant future challenge is to design reactions where the 2-iodobenzoic acid backbone is not a leaving group but becomes an integral part of the product's structure. This would represent a paradigm shift in the use of such reagents, achieving a theoretical atom economy of nearly 100%. beilstein-journals.org Research into tandem reactions where the C-I bond participates in one transformation and the other functional groups engage in subsequent cyclizations or couplings within the same pot would be a major step toward this goal.

Table 1: Comparison of Synthetic Strategies and Future Goals

Current ApproachFuture Sustainable ApproachKey Advantages of Future Approach
Multi-step classical synthesisElectrochemical synthesisReduced reagent use, milder conditions, potential for direct functionalization.
Use as a reagent with iodoarene byproductIntegration of the entire molecule into the final productMaximized atom economy, reduced waste, increased molecular complexity in a single step. beilstein-journals.org
Use of stoichiometric oxidantsCatalytic oxidation methodsReduced waste, improved safety profile, lower environmental impact.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. While palladium catalysis is well-established for C-I bond functionalization, future research should explore a broader range of catalysts to improve selectivity, reduce costs, and access new reaction pathways.

The use of earth-abundant and less toxic metals, such as copper, is a highly attractive area. Copper-catalyzed multicomponent reactions involving 2-iodobenzoic acids have already shown promise for the synthesis of isoindolin-1-ones. rsc.org Expanding this research to this compound could provide efficient and economical routes to novel heterocyclic scaffolds. The interplay between the three functional groups under copper catalysis could lead to unique reactivity and selectivity profiles.

Moreover, the field of metal-free catalysis offers significant potential. rsc.org Organocatalysts, including N-heterocyclic carbenes (NHCs), chiral phosphoric acids, or even simple molecules like iodine, could mediate transformations of the aldehyde and carboxylic acid groups, while leaving the C-I bond available for subsequent functionalization. rsc.orgbeilstein-journals.org A particularly interesting direction would be the development of catalytic systems that can selectively activate one functional group in the presence of the others, enabling controlled, stepwise modifications of the molecule in a one-pot fashion.

Expanding the Scope of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. rug.nl The trifunctional nature of this compound makes it an exceptionally promising substrate for the design of new MCRs. The aldehyde and carboxylic acid moieties can participate in well-known MCRs like the Ugi and Passerini reactions, while the C-I bond provides a handle for subsequent or concurrent transformations, such as Sonogashira, Heck, or Suzuki couplings. beilstein-journals.orgbeilstein-journals.orgnih.gov

Future research should aim to design novel MCRs that exploit the unique arrangement of functional groups in this compound. For example, a sequential Ugi reaction followed by an intramolecular palladium-catalyzed C-H activation or coupling could lead to complex, polycyclic architectures that are difficult to access through traditional methods. Several MCRs have been successfully employed using 2-formylbenzoic acid, demonstrating the feasibility of engaging the ortho-formyl and carboxyl groups in concerted cyclization pathways to form structures like isoindolinones. beilstein-journals.orgnih.gov Applying these strategies to the 3-formyl analogue, while leveraging the 2-iodo position, could generate unprecedented molecular diversity.

Table 2: Potential Multicomponent Reactions and Target Scaffolds

MCR TypePotential Reactants with this compoundPotential Heterocyclic ScaffoldPost-MCR Modification
Ugi-type ReactionAmine, IsocyanideHighly substituted isoindolinoneIntramolecular Heck or Sonogashira coupling
Passerini-type ReactionIsocyanideα-Acyloxy carboxamideRadical cyclization onto the aromatic ring
Three-component cyclizationAmine, 1,3-Dicarbonyl compoundFunctionalized lactamSuzuki coupling at the 2-position
Three-component reactionAmine, Terminal AlkyneMethyleneisoindolinoneFurther functionalization of the alkyne moiety

Design and Application of Next-Generation Hypervalent Iodine Reagents Derived from this compound

Hypervalent iodine reagents, such as IBX and Dess-Martin periodinane (DMP), are indispensable tools in modern organic synthesis, prized for their mild and selective oxidizing capabilities. psu.edusioc-journal.cn These reagents are typically derived from 2-iodobenzoic acid. The synthesis of analogous hypervalent iodine(III) or iodine(V) reagents from this compound is a logical and exciting future direction.

The introduction of a formyl group onto the backbone of a hypervalent iodine reagent would create a bifunctional tool with unprecedented potential. The formyl group could serve several purposes:

Modulating Reactivity and Solubility: The electronic properties of the formyl group could fine-tune the reactivity of the iodine center. It could also be used to alter the solubility profile of the reagent, potentially leading to recyclable or water-soluble variants. psu.edu

A Handle for Tethering: The aldehyde can be used to immobilize the reagent on a solid support, facilitating easier purification and recovery.

Directing Group: The formyl group could act as a directing group in reactions, guiding the functionalization of a substrate to a specific site.

Post-Reaction Modification: After the hypervalent iodine moiety has reacted, the formyl group remains on the iodoarene byproduct, offering a handle for further synthetic transformations or for designing systems with improved atom economy. beilstein-journals.org

Research in this area would involve the oxidation of this compound to its corresponding iodosyl (B1239551) (I(III)) and iodyl (I(V)) derivatives and exploring their stability and reactivity in various organic transformations. nih.govthieme-connect.commdpi.com

Table 3: Proposed Hypervalent Iodine Reagents and Potential Applications

Base StructureProposed Reagent NamePotential Application
3-Formyl-2-iodosobenzoic acid (IBA analogue)3-Formyl-IBAPrecursor to other I(III) reagents; mild oxidant. mdpi.com
3-Formyl-2-iodoxybenzoic acid (IBX analogue)3-Formyl-IBXSelective oxidation of alcohols with a functional handle. psu.edusioc-journal.cn
1-Acetoxy-3-formyl-1,2-benziodoxol-3(1H)-oneFormyl-DMPDess-Martin type oxidation with potential for solid-phase synthesis.
Alkynylbenziodoxolone from this compoundFormyl-EBXElectrophilic alkynylation reagent. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale reactions reliably. bioduro.com The integration of this compound chemistry with flow platforms represents a significant area for future development.

This approach is particularly relevant for handling potentially hazardous intermediates. For example, the in situ generation and immediate use of unstable hypervalent iodine reagents, such as those containing azide (B81097) or trifluoromethyl groups, can be performed much more safely in a continuous flow reactor, minimizing the accumulation of explosive materials. thieme-connect.comresearchgate.net

Furthermore, automated flow synthesis platforms can be used for high-throughput screening and optimization of complex reactions, such as the MCRs described above. scispace.com An automated system could rapidly explore various combinations of reactants, catalysts, and reaction conditions, accelerating the discovery of novel transformations and the synthesis of libraries of complex molecules based on the this compound scaffold. The combination of MCRs, palladium-catalyzed couplings, and flow technology could create a powerful engine for diversity-oriented synthesis. acs.org

Q & A

Q. What are the common synthetic routes for preparing 3-Formyl-2-iodobenzoic acid, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves iodination of a benzoic acid precursor followed by formylation. For example:

Iodination : Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C, with careful control of stoichiometry to avoid over-iodination .

Formylation : Utilize the Vilsmeier-Haack reaction (POCl₃/DMF) under anhydrous conditions at 0–5°C to introduce the formyl group .
Key factors for yield optimization :

  • Use of protecting groups (e.g., methyl ester) to prevent carboxylic acid interference during iodination.
  • Strict temperature control during formylation to minimize side reactions.
  • Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane eluent) .

Q. What purification techniques are recommended for this compound to achieve high purity (>95%)?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, followed by slow cooling to 4°C. Filter under vacuum and dry in a desiccator .
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent. Monitor fractions via TLC (Rf ~0.4 in same solvent system) .
  • Safety Note : Use nitrile gloves and fume hoods to avoid exposure to irritants (H315, H319) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR chemical shifts when characterizing this compound?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ to resolve peak splitting caused by iodine’s quadrupolar moment .
  • Computational Validation : Compare experimental 1H^{1}\text{H}-NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .
  • Contradiction Resolution : If formyl proton (δ ~10 ppm) overlaps with aromatic signals, employ 13C^{13}\text{C}-NMR or 2D HSQC to differentiate .

Q. What strategies minimize dehalogenation during cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative deiodination .
  • Reaction Conditions : Conduct reactions under argon at 50°C with Na₂CO₃ as a mild base.
  • Additives : Include tetrabutylammonium iodide (TBAI) to stabilize the iodide leaving group .

Q. How do the formyl and iodo substituents influence the compound’s stability under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : The iodo group promotes photodegradation; store in amber vials at -20°C .
  • Moisture Control : The formyl group is hygroscopic; use desiccants (silica gel) in sealed containers.
  • Decomposition Products : Monitor via HPLC for traces of 2-iodobenzoic acid (retention time ~12 min) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports about the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Controlled Replication : Repeat reactions using standardized conditions (e.g., anhydrous DMF, 80°C).
  • Side Reaction Identification : Employ LC-MS to detect byproducts (e.g., deiodinated or hydrolyzed derivatives) .
  • Literature Cross-Validation : Compare findings with structurally analogous compounds (e.g., 3-Fluoro-2-iodobenzoic acid) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.